molecular formula C19H42N4O18S2 B2421751 ELX-02 (disulfate) CAS No. 2244622-33-9

ELX-02 (disulfate)

カタログ番号 B2421751
CAS番号: 2244622-33-9
分子量: 678.68
InChIキー: KJBRSTPUILEBDR-DBMIJKFDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ELX-02 (disulfate), also referred to as NB-124 disulfate, is an advanced synthetic eukaryotic ribosome selective glycoside (ERSG). It is currently under investigation as a potential therapy for genetic diseases caused by nonsense mutations .


Synthesis Analysis

ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It induces read-through of nonsense mutations through interaction with the ribosome, which results in the production of full-length functional proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of ELX-02 (disulfate) such as its density, melting point, boiling point, structure, formula, and molecular weight can be found in various databases .

科学的研究の応用

Overview of ELX-02 Disulfate

ELX-02 disulfate is an investigational synthetic eukaryotic ribosome–selective glycoside optimized as a translational read-through molecule. It is primarily being developed as a therapy for genetic diseases caused by nonsense mutations. These mutations result in prematurely truncated, non-functional proteins, and ELX-02 disulfate aims to overcome this by promoting the read-through of these mutations, thus enabling the production of full-length, functional proteins (Leubitz et al., 2019).

Application in Genetic Diseases

  • Cystic Fibrosis and Nephropathic Cystinosis : ELX-02 disulfate is being explored as a therapeutic option for genetic diseases like cystic fibrosis (CF) and nephropathic cystinosis. These diseases are often caused by nonsense mutations, and ELX-02 has shown potential in promoting the read-through of these mutations, thus facilitating the production of functional proteins. Clinical trials have indicated that ELX-02 is well-tolerated, with no reported treatment-related serious adverse events or deaths (Kerem, 2020).

  • Application in Nonsense Mutation-mediated Diseases : The potential of ELX-02 disulfate extends to a range of diseases resulting from nonsense alleles. Studies have shown that ELX-02 can significantly promote the read-through of premature stop codons, thereby restoring the production of full-length proteins necessary for normal cellular functions. This indicates its therapeutic utility in a variety of genetic disorders caused by nonsense mutations (Crawford et al., 2020).

Pharmacokinetics and Safety Profile

  • Pharmacokinetics : ELX-02 disulfate exhibits dose-dependent pharmacokinetics with rapid absorption and elimination in the human body. The compound is primarily excreted through urine, mostly in an unchanged form. These pharmacokinetic properties support its safety and efficacy in treating genetic diseases caused by nonsense mutations (Leubitz et al., 2019).

  • Safety and Tolerability : In clinical studies involving healthy subjects, ELX-02 disulfate was found to be safe and well-tolerated. The safety profile, including a lack of severe or serious drug-related adverse events, positions it as a promising candidate for further clinical development and evaluation in patients with genetic diseases caused by nonsense mutations (Leubitz et al., 2021).

作用機序

ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .

将来の方向性

ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .

特性

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGVCSNIMZZOIT-BPQPGTHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N4O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ELX-02 (disulfate)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。